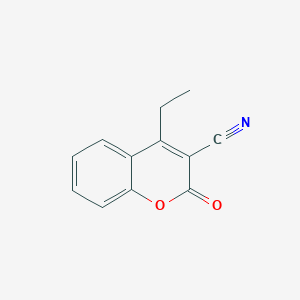

4-ethyl-2-oxo-2H-chromene-3-carbonitrile

Description

Significance of the Chromene Scaffold in Heterocyclic Chemistry

The chromene scaffold, a benzopyran system, is a cornerstone in the field of heterocyclic chemistry. acs.orgacs.org Chromenes are prevalent in nature and form the structural basis for a vast array of synthetic compounds. acs.org This prevalence is due to their diverse and significant biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. acs.orgchemsynthesis.comnih.gov The inherent low toxicity of many natural chromene derivatives further enhances their appeal in medicinal chemistry. acs.org The versatility of the chromene ring system allows for a wide range of chemical modifications, leading to the development of compounds with tailored pharmacological profiles. acs.orgacs.org

Overview of 2-Oxo-2H-chromene-3-carbonitrile Derivatives

Within the broader chromene class, derivatives of 2-oxo-2H-chromene-3-carbonitrile are of particular interest. These compounds, often synthesized through the Knoevenagel condensation, are valuable intermediates in organic synthesis. researchgate.netresearchgate.net The presence of the nitrile group at the 3-position and the carbonyl group of the lactone ring makes them reactive precursors for the synthesis of a variety of other heterocyclic systems. nih.gov Furthermore, many derivatives of this scaffold have been investigated for their potential as fluorescent dyes and in medicinal applications, including as tyrosinase inhibitors and for their effects on tumor cell lines. scirp.orgresearchgate.net

Specific Research Focus on 4-Ethyl-2-oxo-2H-chromene-3-carbonitrile

Direct and extensive research specifically targeting this compound is limited in the available scientific literature. Much of the existing research focuses on derivatives with other substituents at the 4-position, such as methyl or various aryl groups. spectrabase.comresearchgate.net However, based on the established reactivity and properties of its analogues, a significant amount can be inferred about the synthesis, properties, and potential reactivity of the 4-ethyl derivative. A 1957 publication in the Journal of the American Chemical Society makes mention of its synthesis. chemsynthesis.com

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

4-ethyl-2-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C12H9NO2/c1-2-8-9-5-3-4-6-11(9)15-12(14)10(8)7-13/h3-6H,2H2,1H3 |

InChI Key |

MEXDLKPPFQVZQB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)OC2=CC=CC=C21)C#N |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways

A plausible and widely used method for the synthesis of 4-substituted-2-oxo-2H-chromene-3-carbonitriles is the Knoevenagel condensation. This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), often in the presence of a basic catalyst like piperidine (B6355638) or an acidic catalyst. researchgate.net

For the specific synthesis of 4-ethyl-2-oxo-2H-chromene-3-carbonitrile, the likely precursors would be salicylaldehyde and ethyl 2-cyanobutanoate. The reaction would proceed through an initial condensation to form an intermediate, which then undergoes an intramolecular cyclization (laconization) to yield the final coumarin (B35378) ring system. The mechanism is initiated by the deprotonation of the active methylene compound by the catalyst, followed by nucleophilic attack on the aldehyde's carbonyl carbon. Subsequent dehydration and cyclization lead to the formation of the chromene ring. The choice of catalyst and reaction conditions can be crucial in determining the final product and yield. researchgate.netresearchgate.net

Physicochemical Properties and Structural Analysis

While specific experimental data for 4-ethyl-2-oxo-2H-chromene-3-carbonitrile is not widely available, its basic physicochemical properties can be calculated from its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₉NO₂ | chemsynthesis.com |

| Molecular Weight | 199.21 g/mol | chemsynthesis.com |

| Melting Point | Not Available | chemsynthesis.com |

The structural analysis of this compound would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

|---|---|

| ¹H NMR | Signals for the aromatic protons on the benzene (B151609) ring, a quartet and a triplet for the ethyl group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, the nitrile carbon, carbons of the ethyl group, and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile group, the C=O stretch of the lactone, and C=C stretches of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

X-ray crystallography of related 2-oxo-2H-chromene-3-carboxylate derivatives has shown that the planarity of the coumarin (B35378) ring system can be influenced by the nature of the substituents. nih.gov

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of 4-ethyl-2-oxo-2H-chromene-3-carbonitrile is dictated by its functional groups: the coumarin (B35378) lactone, the nitrile group, and the ethyl group.

The lactone ring can be susceptible to ring-opening reactions under basic conditions, a characteristic reaction of coumarins. nih.gov The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. chemsynthesis.com These transformations would lead to the corresponding 4-ethyl-2-oxo-2H-chromene-3-carboxylic acid or carboxamide, and 4-ethyl-3-(aminomethyl)-2H-chromen-2-one, respectively. The ethyl group is generally less reactive but could potentially undergo oxidation at the benzylic-like position under strong oxidizing conditions.

Applications in Scientific Research

Direct Synthesis of this compound

Direct synthetic routes to this compound are highly sought after for their efficiency and specificity. Among the modern synthetic techniques, organo-photoinduced methods have emerged as a powerful tool.

Organo Photoinduced Decarboxylative Alkylation Approaches

A metal-free and mild approach for the 4-position alkylation of coumarins involves an organo-photoinduced decarboxylative reaction. This method utilizes the visible-light absorptivity of an organic dye, such as Eosin Y, to initiate a single electron transfer process. This leads to the reductive generation of alkyl radicals from N-(acyloxy)phthalimide esters, which then add to the C4 position of the coumarin (B35378) ring.

This strategy has been successfully employed for the synthesis of various saturated and unsaturated C4-alkylated coumarins. The reaction proceeds via a radical-based mechanism, which is supported by control experiments and photophysical studies. While the direct synthesis of this compound using this exact method has not been explicitly detailed in the reviewed literature, the synthesis of analogous 4-alkylated 3-cyano-2-chromanones has been reported with good yields. For instance, NHPI esters of tertiary aliphatic carboxylic acids have been shown to produce 4-alkylated 3-cyano-2-chromanones in yields as high as 72%.

| Reactant 1 (Coumarin) | Reactant 2 (Alkyl Radical Source) | Product | Yield (%) |

| 3-Cyano-coumarin | NHPI ester of 2,2-dimethylbutanoic acid | 4-(tert-butyl)-3-cyano-2-chromanone | 72 |

| 3-Cyano-coumarin | NHPI ester of 1-methyl-1-cyclohexane carboxylic acid | 4-(1-methylcyclohexyl)-3-cyano-2-chromanone | 59 |

General Synthetic Strategies for 2-Oxo-2H-chromene-3-carbonitriles and Chromene Derivatives

A variety of synthetic strategies have been developed for the broader class of 2-oxo-2H-chromene-3-carbonitriles and other chromene derivatives. These methods often offer versatility and can be adapted to produce a wide range of substituted coumarins.

One-Pot Multi-Component Reactions (MCRs)

One-pot multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. Several MCRs have been developed for the synthesis of chromene derivatives. For instance, a green synthesis of 2-oxo-2H-chromene-3-carbonitriles has been achieved by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate (B8463686) under dual-frequency ultrasonication, resulting in high yields.

Another example involves the synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylpyridine-3-carbonitriles through a four-component condensation of 3-acetyl-2H-chromen-2-one, an arylaldehyde, malononitrile (B47326), and ammonium (B1175870) acetate, using a Brønsted acidic ionic liquid as a catalyst under solvent-free conditions. sid.ir This approach highlights the utility of MCRs in constructing complex heterocyclic systems incorporating the coumarin scaffold.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of coumarins. nih.gov This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. nih.govbeilstein-journals.org The initial condensation product undergoes an intramolecular cyclization (oxa-Michael addition) to form the chromene ring system. beilstein-journals.org

The reaction of salicylaldehyde with malononitrile can be carefully controlled to yield 2-imino-2H-chromene-3-carbonitrile, which can be subsequently hydrolyzed to the corresponding 2-oxo-2H-chromene-3-carbonitrile. nih.govscispace.com The choice of base and reaction conditions can influence the final product, with various bases like sodium carbonate, sodium bicarbonate, and triethylamine (B128534) being employed. beilstein-journals.orgscispace.com

Catalyst-Free Synthesis Methods

In the pursuit of more environmentally benign synthetic methods, catalyst-free approaches have gained significant attention. The synthesis of diversely substituted chromene carbonitriles has been reported via a multi-component reaction of pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol (B145695) at room temperature without the need for a catalyst. researchgate.net

Furthermore, catalyst-free synthesis of 6H-benzo[c]chromenes has been achieved in aqueous media under microwave irradiation, demonstrating the potential of water as a green solvent to promote organic reactions without the need for a catalyst. rsc.org These methods offer advantages in terms of reduced cost, simplified purification, and lower environmental impact.

Green Chemistry Approaches

Green chemistry principles are increasingly being integrated into the synthesis of chromene derivatives to develop more sustainable processes. The use of dual-frequency ultrasonication for the one-pot synthesis of 2-oxo-2H-chromene-3-carbonitriles is a prime example of a green approach, as it often leads to shorter reaction times and higher yields.

Light-Driven Arylation Processes

Photochemical methods offer a green alternative to traditional synthetic routes, often proceeding under mild conditions without the need for harsh reagents. Visible-light-induced arylation of 2-oxo-2H-chromene-3-carbonitriles has been demonstrated using an in situ formed electron donor-acceptor (EDA) complex of 2,6-lutidine and a diaryliodonium triflate. ijcce.ac.ir This transition-metal-free, photocatalyst-free, and oxidant-free method generates an aryl radical that adds to the chromene scaffold, providing access to biologically relevant 4-aryl-2-oxo-2H-chromene-3-carbonitriles. ijcce.ac.ir

This approach is significant as it allows for the introduction of an aryl group at the 4-position of the coumarin ring, a common structural motif in many biologically active molecules. The reaction proceeds with good functional group tolerance and offers a straightforward way to synthesize a library of 4-aryl coumarin derivatives.

Derivatization Strategies from Related Chromene Precursors

The functionalization of the coumarin core is a key strategy for modulating its biological activity. Starting from readily available chromene precursors, various derivatization reactions can be employed to introduce new functional groups and build more complex molecular architectures.

Reactions with Hydrazine (B178648) Hydrate (B1144303) (for ester analogs)

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate is a common method for the synthesis of 2-oxo-2H-chromene-3-carbohydrazide. researchgate.netnih.govresearchgate.net This reaction typically proceeds by heating the ester with hydrazine hydrate in a suitable solvent like ethanol. researchgate.net However, studies have shown that this reaction can also lead to the formation of byproducts such as salicylaldehyde azine and malonohydrazide, depending on the reaction conditions. researchgate.netnih.govresearchgate.net

The resulting 2-oxo-2H-chromene-3-carbohydrazide is a versatile intermediate that can be further modified. For example, it can be reacted with aldehydes or ketones to form the corresponding hydrazones, or used as a building block for the synthesis of various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles. nih.govresearchgate.net

Table 3: Products from the Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate

| Product | Structure | Conditions |

|---|---|---|

| 2-Oxo-2H-chromene-3-carbohydrazide | Coumarin ring with a -CONHNH2 group at the 3-position | Controlled conditions |

| Salicylaldehyde azine | Two salicylaldehyde units linked by a N-N double bond | Excess hydrazine, prolonged heating |

This table outlines the possible products and the general conditions that favor their formation.

Annulation Reactions

Annulation reactions are powerful tools for the construction of fused-ring systems. Starting from a chromene precursor, these reactions can be used to build additional rings onto the coumarin scaffold, leading to complex polycyclic structures. Cycloaddition reactions are a prominent class of annulation reactions. For example, [3+2] cycloaddition reactions have been explored with nitrones and 3,3,3-tribromo-1-nitroprop-1-ene to yield isoxazolidine (B1194047) derivatives. fao.org While not directly starting from a chromene, this highlights the utility of cycloadditions in building complex heterocyclic systems that can be analogous to fused chromenes.

More directly, the synthesis of pyrano[3,2-c]chromene derivatives can be achieved through a one-pot, three-component reaction of 4-hydroxycoumarin, an aldehyde, and malononitrile, often promoted by a catalyst. nih.gov This reaction involves a domino Knoevenagel-Michael-cyclization sequence to construct the fused pyran ring. nih.gov These types of annulation reactions significantly expand the structural diversity of the coumarin family, providing access to novel compounds with potentially enhanced biological activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the aromatic protons of the chromene ring system. The ethyl group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), a characteristic pattern arising from spin-spin coupling. The aromatic protons on the benzene (B151609) ring portion of the coumarin core will appear as a set of multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The precise chemical shifts and coupling constants of these aromatic protons are influenced by their position on the ring and their electronic environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.3 | Triplet | ~7 |

| CH₂ (ethyl) | ~2.8 | Quartet | ~7 |

| Aromatic H | ~7.2 - 7.9 | Multiplet | - |

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the lactone, the nitrile carbon, the carbons of the ethyl group, and the carbons of the aromatic and pyrone rings. The carbonyl carbon is typically found significantly downfield, often above 160 ppm. The nitrile carbon signal appears around 115-120 ppm. The carbons of the ethyl group will have characteristic shifts in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (lactone) | ~160 |

| C (nitrile) | ~115 |

| Aromatic/Olefinic C | ~110 - 155 |

| CH₂ (ethyl) | ~25 |

| CH₃ (ethyl) | ~13 |

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would reveal the coupling between the methyl and methylene protons of the ethyl group, as well as couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the ethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the entire molecule, for instance, by showing correlations from the methylene protons of the ethyl group to the C4 carbon of the chromene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the nitrile and the carbonyl groups. The C≡N stretch of the nitrile group typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The C=O stretch of the α,β-unsaturated lactone will be observed as a very strong band around 1700-1740 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic and ethyl groups, and C=C stretching vibrations from the aromatic and pyrone rings.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C=O (Lactone) | 1700 - 1740 | Very Strong |

| C=C (Aromatic/Olefinic) | 1500 - 1650 | Medium to Strong |

| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like coumarins. The extended π-system of the 2-oxo-2H-chromene core is expected to give rise to strong absorptions in the UV region. Typically, coumarin derivatives exhibit multiple absorption bands, with the main absorption maximum (λmax) often appearing in the range of 300-350 nm.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉NO₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (199.21 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. The fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of CO from the lactone ring, which is a common fragmentation pathway for coumarins.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

No published studies containing single-crystal X-ray diffraction data for this compound were found. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms and molecules within a crystal, providing precise information on bond lengths, bond angles, and crystal packing. While crystallographic data exists for many related coumarin derivatives, presenting that information would be outside the scope of this article.

Elemental Analysis

Experimentally determined elemental analysis data for this compound is not reported in the available literature. This analysis is a standard method to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample, serving as a fundamental check for the purity and confirmation of the empirical formula of a synthesized compound.

The theoretical elemental composition, calculated from the molecular formula C₁₂H₉NO₂, is as follows:

Carbon (C): 72.35%

Hydrogen (H): 4.55%

Nitrogen (N): 7.03%

Oxygen (O): 16.06%

Below is a table representing the theoretical elemental composition.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 72.35 |

| Hydrogen | H | 4.55 |

| Nitrogen | N | 7.03 |

| Oxygen | O | 16.06 |

It is important to note that these are theoretical values. Without experimental results, a comparison to verify the purity and composition of a synthesized sample of this compound cannot be made.

Mulliken Population Analysis and Natural Bond Orbital (NBO) Analysis

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to investigate the distribution of electron density within a molecule. researchgate.net While both aim to assign partial charges to atoms, NBO analysis provides a more detailed and chemically intuitive picture of bonding and orbital interactions. researchgate.netwikipedia.org

Natural Bond Orbital (NBO) theory describes the electronic wavefunction in terms of localized, Lewis-like structures (bonding, non-bonding, and anti-bonding orbitals). wisc.edu This approach allows for the quantitative analysis of electron delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. wisc.eduresearchgate.net The energy associated with these interactions, calculated using second-order perturbation theory, indicates the strength of the delocalization and its contribution to molecular stability. researchgate.net

For a molecule such as this compound, an NBO analysis would reveal the charge distribution across the chromene core, the ethyl group, and the carbonitrile substituent. This information is crucial for understanding the molecule's reactivity, identifying electrophilic and nucleophilic sites, and interpreting its spectroscopic characteristics. researchgate.net For example, the analysis can quantify the delocalization of lone pairs on the oxygen atoms into adjacent anti-bonding orbitals, which is characteristic of the coumarin system.

A representative NBO analysis for a chromene derivative might involve the interactions detailed in the table below. The stabilization energy, E(2), quantifies the intensity of the interaction between electron donors and acceptors.

Interactive Table: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Chromene Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | π* (C2-C3) | 25.5 | Lone Pair Delocalization |

| LP (O2) | π* (C2-C3) | 18.2 | Lone Pair Delocalization |

| π (C3-C4) | π* (C4a-C8a) | 20.1 | π-Conjugation |

| σ (C4-C1') | σ* (C3-C4) | 4.8 | Hyperconjugation |

| π (C5-C6) | π* (C4a-C8a) | 17.9 | π-Conjugation |

Note: This table is a representative example illustrating the type of data obtained from an NBO analysis and does not represent experimentally verified data for this compound.

Molecular Docking and Dynamics Simulations (for in vitro mechanistic insights)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. nih.govrsc.org These methods are instrumental in structure-based drug design for gaining mechanistic insights into a compound's potential biological activity. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring algorithm to evaluate different binding poses, with the resulting score, often expressed as binding energy (e.g., in kcal/mol), estimating the binding affinity. nih.gov For this compound, docking studies could be performed against various enzymes or receptors to hypothesize its potential targets. For instance, various chromene derivatives have been docked against targets like NADPH oxidase and proteins involved in cancer to explore their therapeutic potential. nih.govresearchgate.net The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The combination of these techniques can provide a detailed hypothesis for the mechanism of action. For example, in a study of dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives, docking was used to identify potential binding modes in the active site of a cancer-related protein, and the results were used to rationalize the observed in vitro cytotoxicity. nih.gov

Interactive Table: Representative Molecular Docking Results for a Chromene Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Protein Kinase XYZ | -8.5 | Lys72, Glu91, Leu134 | 2 |

| Human Topoisomerase II | -7.9 | Asp551, Arg553 | 1 |

| Acetylcholinesterase | -9.1 | Trp84, Tyr130, Phe330 | 0 |

Note: This table is a representative example illustrating the type of data obtained from molecular docking studies and does not represent experimentally verified data for this compound.

These computational approaches provide invaluable in vitro mechanistic insights by identifying likely biological targets and elucidating the specific molecular interactions that underpin a compound's activity, thereby guiding the design of more potent and selective derivatives.

Anti-corrosion Activities (observed for ethyl 2-oxo-2H-chromene-3-carboxylate)

While specific anti-corrosion data for this compound is not extensively detailed, comprehensive studies on the closely related compound, ethyl 2-oxo-2H-chromene-3-carboxylate , provide significant insights. Research conducted on the corrosion inhibition of aluminum in a 1 M hydrochloric acid (HCl) solution demonstrated that ethyl 2-oxo-2H-chromene-3-carboxylate is a highly effective corrosion inhibitor, achieving an efficiency of 90.5% at a concentration of 5x10⁻⁴ M at 45°C. orientjchem.org The effectiveness of the inhibitor was found to increase with both higher concentrations and rising temperatures. orientjchem.org

The mechanism of corrosion inhibition is predicated on the adsorption of the inhibitor molecules onto the metal surface. orientjchem.org To understand this process for ethyl 2-oxo-2H-chromene-3-carboxylate on an aluminum surface, various adsorption isotherm models, including Langmuir, El-Awady, and Temkin, were investigated. orientjchem.org The experimental data showed the best fit with the Temkin adsorption isotherm , which suggests favorable interactions on the surface. orientjchem.org This model accounts for the heterogeneous nature of the metal surface and the interactions between adsorbed molecules.

Thermodynamic calculations further elucidate the nature of the adsorption process. The positive values for the enthalpy of adsorption (ΔHads) indicated that the adsorption of ethyl 2-oxo-2H-chromene-3-carboxylate onto the aluminum surface is an endothermic process . orientjchem.org This is a characteristic feature of chemisorption. orientjchem.org Furthermore, the positive entropy of adsorption (ΔSads) suggests an increase in disorder at the metal-solution interface, likely due to the desorption of water molecules from the aluminum surface as the inhibitor adsorbs. orientjchem.org The calculated values for the free energy of adsorption (ΔGads) were negative, indicating that the adsorption process is spontaneous.

| Thermodynamic Parameter | Value/Observation | Implication |

| ΔHads (Enthalpy of Adsorption) | Positive | Endothermic process, characteristic of chemisorption. orientjchem.org |

| ΔSads (Entropy of Adsorption) | Positive | Increase in disorder, likely from water molecule desorption. orientjchem.org |

| ΔGads (Gibbs Free Energy of Adsorption) | Negative | Spontaneous adsorption of the inhibitor on the metal surface. |

The inhibition mechanism of ethyl 2-oxo-2H-chromene-3-carboxylate involves the adsorption of its molecules onto the aluminum surface, a process driven by chemisorption . orientjchem.org This is supported by the endothermic nature of the adsorption and a lower activation energy observed in the inhibited system. orientjchem.org

The molecule's structure is key to this mechanism. It possesses functional groups, such as the ester's carbonyl group (–COO) and the aromatic rings, which are rich in electrons. orientjchem.org These electrons can be transferred to the vacant d-orbitals of the aluminum atoms, forming a coordinate covalent bond. This electron transfer facilitates a strong adsorption process.

Additionally, in the acidic HCl medium, the inhibitor can become protonated. These protonated molecules can then be electrostatically attracted to the negatively charged cathodic sites on the aluminum surface. orientjchem.org A protective film is thus formed over the metal surface, isolating it from the corrosive environment and significantly reducing the rate of corrosion. orientjchem.org

Antimicrobial Activities (Antibacterial, Antifungal, Mycobacterial)

The coumarin (2H-chromen-2-one) scaffold is a well-established pharmacophore known for a wide array of biological activities, including antimicrobial effects. mdpi.com Derivatives of this core structure have been explored for their potential as antibacterial, antifungal, and antiviral agents. nih.gov

Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It represents the lowest concentration of a substance that will inhibit the visible growth of a microorganism after overnight incubation. While the broader class of coumarins has been extensively studied, specific MIC values for This compound against various bacterial and fungal strains are not prominently available in the reviewed literature. However, studies on other coumarin derivatives, such as certain 2-oxo-2H-chromene-3-carbohydrazides and 2-amino-4H-chromene-3-carbonitriles, have shown significant antimicrobial and cytotoxic activities, respectively, underscoring the potential of this chemical family. researchgate.netnih.gov

One of the key bacterial targets for coumarin-based antibiotics is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.gov Specifically, coumarins are known to bind to the B subunit of DNA gyrase (GyrB), inhibiting its ATPase activity. nih.gov This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, ultimately leading to bacterial cell death. nih.gov

X-ray crystallography studies on the N-terminal fragment of E. coli DNA gyrase B have revealed the binding site for coumarin antibiotics like novobiocin. nih.govembopress.org These drugs bind competitively, though in a distinct manner from ATP, potentially by stabilizing a conformation of the enzyme that has a low affinity for ATP. nih.govembopress.org While this mechanism is well-established for the coumarin class, specific studies detailing the binding affinity and inhibitory action of This compound on DNA gyrase are required to confirm its mode of action.

Antioxidant Activities

Antioxidant activity is a common feature explored for coumarin derivatives, owing to their ability to counteract oxidative stress. This is often evaluated through various in vitro assays that measure the compound's capacity to neutralize reactive oxygen and nitrogen species.

Free Radical Scavenging Methods (e.g., Nitric Oxide, Hydrogen Peroxide)

There are no specific data available in the reviewed literature regarding the nitric oxide or hydrogen peroxide scavenging activities of this compound. While broader studies on coumarin analogues suggest potential antioxidant effects, quantitative data such as IC₅₀ values for this particular compound in these specific assays have not been reported.

Enzyme Inhibitory Activities

The coumarin scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potential to inhibit various enzymes involved in pathological processes.

Tyrosinase Inhibition

No published studies were identified that specifically assess the in vitro inhibitory activity of this compound against the tyrosinase enzyme. Therefore, its potential as a tyrosinase inhibitor is currently unknown.

Aromatase Inhibition

The potential for this compound to act as an aromatase inhibitor has not been documented in the available scientific literature. Research on its specific interaction with this enzyme is absent.

Anticholinesterase Activity

There is no specific information in the researched literature detailing the in vitro anticholinesterase activity of this compound. Studies on its ability to inhibit acetylcholinesterase or butyrylcholinesterase have not been found.

Macrophage Migration Inhibitory Factor (MIF) Activity

Specific research on the inhibitory effects of this compound on macrophage migration inhibitory factor (MIF) activity is not present in the public scientific literature. While other chromene derivatives have been investigated as MIF inhibitors, data for the 4-ethyl substituted compound is not available.

Phenylpyruvate Tautomerase and Dopachrome (B613829) Tautomerase Activity

Research into the specific inhibitory effects of this compound on phenylpyruvate tautomerase and dopachrome tautomerase is not extensively documented in publicly available scientific literature. While the broader class of chromene derivatives has been investigated for a wide range of biological activities, specific assays against these two tautomerases with this particular ethyl-substituted chromene are not prominently reported.

EGFR, hCAII, and MMP-2 Inhibition

The inhibitory potential of this compound against Epidermal Growth Factor Receptor (EGFR), human Carbonic Anhydrase II (hCAII), and Matrix Metalloproteinase-2 (MMP-2) has been a subject of interest in the study of chromene derivatives as potential therapeutic agents.

EGFR Inhibition: While direct studies on this compound are limited, related 4-anilinoquinoline-3-carbonitrile (B11863878) analogs have been evaluated for their EGFR kinase inhibitory activities. nih.gov For instance, certain 4-aryl substituted 2-amino-7-dimethylamino-4H-chromene-3-carbonitrile derivatives have shown inhibitory effects on Src kinase, which is related to EGFR signaling pathways. nih.gov One such derivative, compound 4c (2-chlorophenyl substituted), exhibited an IC₅₀ value of 11.1 µM against Src kinase and was found to be relatively selective against EGFR, with an IC₅₀ greater than 300 µM. nih.gov This suggests that the chromene scaffold can be tailored to achieve selectivity for different kinases.

MMP-2 Inhibition: Matrix metalloproteinases (MMPs) are crucial enzymes in tumor invasion and metastasis, making them important therapeutic targets. While specific inhibitory data for this compound against MMP-2 is not detailed, the broader class of MMP inhibitors has been extensively studied. For example, cyclic peptides have been identified as potent inhibitors of both MMP-2 and MMP-9, with IC₅₀ values of 10 µM for both enzymes. sigmaaldrich.com Furthermore, computational studies on the inhibition of MMP-2 by compounds like (4-phenoxyphenylsulfonyl)methylthiirane (SB-3CT) have provided insights into the mechanism of action, which involves the opening of a thiirane (B1199164) ring and binding to the zinc ion in the active site. nih.gov

Anti-proliferative and Cytotoxic Activities (against human tumor cell lines, in vitro)

The compound this compound belongs to the coumarin family, a class of compounds known for their diverse pharmacological properties, including anticancer activities. mdpi.com Various derivatives of the 2-amino-4H-chromene-3-carbonitrile scaffold have demonstrated significant anti-proliferative and cytotoxic effects against a range of human tumor cell lines. nih.govsemanticscholar.orgscirp.orgresearchgate.netislandarchives.caresearchgate.net

Apoptosis Induction Mechanisms

Chromene derivatives are known to induce apoptosis in cancer cells through various mechanisms. One notable mechanism is the inhibition of Bcl-2 protein, which plays a role in preventing normal cell turnover and promoting neoplastic cell proliferation. semanticscholar.org Certain 4H-chromene derivatives can bind to the Bcl-2 protein, thereby initiating apoptosis. semanticscholar.org Another chromene derivative, MX-58151, has been shown to induce apoptosis with an EC₅₀ of 50 nM in T47D breast cancer cells. scirp.org

Tubulin Polymerization Inhibition

Several chromene derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. researchgate.net For example, the 4-aryl-4H-chromene derivative EPC2407 is a known tubulin polymerization inhibitor. researchgate.net The retinoid 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), a metabolite of fenretinide, has been shown to inhibit tubulin polymerization with a 50% inhibition of microtubule assembly at 5.9 micromol/L, leading to mitotic arrest. nih.gov Some 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles have also demonstrated microtubule-disruptive effects. nih.gov

Effects on Cancer Cell Lines (e.g., T47D, HCT-116, HepG-2, A-549, MCF-7, PC3)

The cytotoxic activity of this compound and its derivatives has been evaluated against several human cancer cell lines.

T47D (Breast Cancer): 2-amino-4H-chromene-3-carbonitrile derivatives have shown cytotoxic effects on T47D cells. researchgate.net In one study, a series of these derivatives significantly reduced the viability of T47D cells. researchgate.net

HCT-116 (Colon Cancer): A range of 4H-chromene-3-carboxylate derivatives incorporating a sulfonamide moiety have been synthesized and tested against HCT-116 cells. researchgate.net Two compounds, 7f and 7g, displayed remarkable antitumor activity against this cell line, outperforming the reference drug Cisplatin. researchgate.net Some 2-phenylimino-2H- chemsynthesis.com-benzopyran-3-carbonitrile derivatives also exhibited cytotoxic effects on HCT-116 cells. scirp.org

HepG-2 (Liver Cancer): The aforementioned 4H-chromene-3-carboxylate derivatives with a sulfonamide moiety were also tested against HepG-2 cells, with compounds 7f and 7g showing significant antitumor activity. researchgate.net

A-549 (Lung Cancer): 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has demonstrated high cytotoxic activity against the A-549 cancer cell line. semanticscholar.org

MCF-7 (Breast Cancer): A series of scopoletin (B1681571) derivatives, which are structurally related to coumarins, have shown potent antiproliferative activities against MCF-7 cells. mdpi.com The 4H-chromene-3-carboxylate derivatives with a sulfonamide moiety also showed activity against this cell line. researchgate.net

PC3 (Prostate Cancer): Certain 2-phenylimino-2H- chemsynthesis.com-benzopyran-3-carbonitrile and 2-phenylamino-4H-chromene-3-carbonitrile derivatives have been screened for their cytotoxic potential against PC3 cells, with some compounds showing activity. scirp.org

The following table summarizes the cytotoxic activities of some related chromene derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity/IC₅₀ | Reference |

| 2-Amino-4H-chromene-3-carbonitriles | T47D | Cytotoxic | researchgate.net |

| 4H-Chromene-3-carboxylates (7f, 7g) | HCT-116, HepG-2, MCF-7 | High antitumor activity | researchgate.net |

| 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | A-549 | High cytotoxic activity | semanticscholar.org |

| Scopoletin derivatives | MCF-7 | Potent antiproliferative activity | mdpi.com |

| 2-Phenylimino-2H- chemsynthesis.com-benzopyran-3-carbonitriles | HCT-116, PC3 | Cytotoxic | scirp.org |

Other In Vitro Biological Profiles

Beyond their anticancer properties, chromene derivatives exhibit a wide spectrum of other in vitro biological activities. These include:

Antimicrobial Activity: Chromene derivatives have been investigated for their antibacterial and antifungal properties. nih.govislandarchives.ca

Antiviral Activity: Some chromene compounds have shown potential as antiviral agents. nih.govresearchgate.net

Anti-inflammatory Activity: The chromene scaffold is associated with anti-inflammatory effects. scirp.org

Anticoagulant Properties: Certain coumarin derivatives are known for their anticoagulant activity. mdpi.com

The diverse biological profile of the chromene scaffold underscores its importance in medicinal chemistry and drug discovery. nih.gov

Anticonvulsant Activities

Derivatives of 2H-chromene have been a subject of interest in the search for novel anticonvulsant agents. Studies on various analogs have shown potential in suppressing seizure-like activity in experimental models. For instance, certain 2H-chromene based hydrazones have been evaluated for their anticonvulsant effects. While not as potent as standard drugs like phenytoin, these compounds demonstrated a protective effect in the maximal electroshock (MES) induced seizure test. researchgate.net Specifically, at doses of 30 mg/kg and 300 mg/kg, some derivatives provided 50% protection and a tendency to reduce mortality in mice. researchgate.net In the subcutaneous pentylenetetrazol (scPTZ) test, these hydrazone derivatives were unable to fully suppress clonic seizures but did increase the latency to seizure onset and reduce the incidence of tonic hind limb extension and mortality at higher doses. researchgate.net

Furthermore, a series of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitriles have been synthesized and shown to possess inhibitory activity against cytosolic carbonic anhydrase I and II, which are implicated in neurological disorders such as epilepsy. ijpsr.com The anticonvulsant potential of quinazolin-4(3H)-one derivatives has also been linked to their interaction with the GABA-A receptor. mdpi.commdpi.com

Table 1: Anticonvulsant Activity of Selected Chromene Derivatives

| Compound Class | Test Model | Observations |

| 2H-Chromene Based Hydrazones | MES | 50% protection at 30 mg/kg and 300 mg/kg. researchgate.net |

| 2H-Chromene Based Hydrazones | scPTZ | Increased latency to clonic seizures; reduced incidence and mortality. researchgate.net |

| 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitriles | Carbonic Anhydrase Inhibition | Potent inhibitors of human carbonic anhydrase I and II. ijpsr.com |

Antidiabetic Activities

The investigation of chromene derivatives in the context of diabetes has revealed potential mechanisms of action. A study on a pyran ester derivative isolated from Tragia cannabina, 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester, demonstrated significant in vitro antidiabetic effects. nih.gov This compound was shown to reduce blood glucose levels in a dose-dependent manner in streptozotocin-treated chick embryos. nih.gov The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. nih.gov

Research into phenoxyisobutyric acid derivatives, which share some structural similarities with coumarins, has identified them as peroxisome proliferator-activated receptor (PPAR) modulators. mdpi.com Specifically, they can act as insulin-sensitizing molecules by targeting PPARγ, which in turn regulates genes involved in glucose transport, such as GLUT-4. mdpi.com

Table 2: Antidiabetic Activity of a Related Pyran Derivative

| Compound | Model | Key Findings |

| 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester | Streptozotocin-induced diabetic chick embryo | Significant dose-dependent reduction in blood glucose levels. nih.gov |

Anti-inflammatory Activities

The anti-inflammatory potential of the chromene scaffold is well-documented through various derivatives. Several 4H-chromene and chromeno[2,3-b]pyridine derivatives have been shown to inhibit the production of tumor necrosis factor-α (TNF-α) induced nitric oxide (NO) more effectively than the natural flavonoid quercetin. researchgate.net Certain derivatives also demonstrated potent anti-inflammatory effects by suppressing carrageenan-induced rat paw edema and the production of prostaglandin (B15479496) E2 (PGE2). researchgate.net

The mechanism of action for some of these compounds involves the modulation of key inflammatory pathways. For example, some 2-phenyl-4H-chromen-4-one derivatives have been found to inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines by suppressing the TLR4/MAPK signaling pathway in RAW264.7 cells. nih.gov Other studies on 2-oxo-2H-chromenyl derivatives have identified compounds that significantly reduce TNF-α and interleukin-6 (IL-6) levels in LPS-induced mouse models. nih.gov

Table 3: Anti-inflammatory Activity of Selected Chromene Derivatives

| Compound/Derivative Class | Target/Model | Key Findings |

| 4H-Chromene and Chromeno[2,3-b]pyridine derivatives | TNF-α-induced NO production | More potent inhibition than quercetin. researchgate.net |

| 2-phenyl-4H-chromen-4-one derivatives | LPS-induced inflammation in RAW264.7 cells | Downregulation of NO, IL-6, and TNF-α via TLR4/MAPK pathway inhibition. nih.gov |

| 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates | LPS-induced mice model | Significant reduction in TNF-α and IL-6. nih.gov |

Antiviral Activities

While specific data for this compound is not available, the broader class of coumarins and related heterocyclic systems has been investigated for antiviral properties. For instance, certain 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines have been identified as potent antirhinovirus compounds. nih.gov These compounds were effective at very low concentrations, producing a 99% reduction in progeny virion yields. nih.gov Their activity was also noted against human, simian, and bovine rotaviruses. nih.gov

The general antiviral potential of coumarins has been recognized, with some derivatives showing activity against various viruses. nih.gov The mechanism of action can vary widely depending on the specific viral target and the substitutions on the coumarin ring.

Antidepressant Activities

The coumarin scaffold has been utilized in the design of compounds with potential antidepressant effects. A study focused on a series of 7-(2-(4-substitutedpiperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-ones demonstrated significant antidepressant-like activity in behavioral models such as the forced swim test (FST) and the tail suspension test (TST). nih.gov The most potent compound in this series was found to be 7-(2-(4-(4-fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one. nih.gov

The proposed mechanism for the antidepressant activity of these derivatives involves the modulation of the serotonergic system. It is suggested that these compounds may elevate the levels of 5-hydroxytryptamine (5-HT) in the brain. nih.gov Molecular docking studies have further indicated potential interactions with the 5-HT1A receptor. nih.gov

Table 4: Antidepressant Activity of a Series of Coumarin Derivatives

| Compound Series | Behavioral Models | Proposed Mechanism |

| 7-(2-(4-substitutedpiperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-ones | Forced Swim Test (FST), Tail Suspension Test (TST) | Elevation of brain 5-HT levels, potential interaction with 5-HT1A receptor. nih.gov |

Anticoagulant Activities

The anticoagulant properties of coumarin derivatives, particularly 4-hydroxycoumarins, are well-established, with warfarin (B611796) being a prominent example. Research into novel coumarin derivatives continues to explore their potential as anticoagulants. Studies on synthesized 3-(1-aminoethylidene)chroman-2,4-diones and 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones have identified compounds with remarkable in vivo anticoagulant activity, as measured by prothrombin time (PT). nih.gov

The mechanism of action of these anticoagulants is attributed to their ability to act as vitamin K antagonists. Molecular docking studies suggest that these compounds can interact with the active site of the vitamin K epoxide reductase complex subunit 1 (VKORC1) enzyme. nih.gov

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activities

The nature and position of substituents on the chromene ring are critical determinants of pharmacological activity.

Ethyl Group at C4: The substituent at the C4 position significantly influences the molecule's interaction with biological targets. While many studies focus on 4-aryl-chromenes, the presence of an alkyl group like ethyl at C4 has specific implications. In the context of anti-apoptotic Bcl-2 protein antagonists, for example, the C4 position is crucial for activity. SAR studies on related 4H-chromene analogs have shown that this position can accommodate various groups, influencing the compound's binding affinity and cytotoxic effects. nih.gov The ethyl group, being a small, lipophilic substituent, can affect the molecule's steric and electronic properties, modulating its ability to fit into the binding pockets of target proteins.

Aromatic Substitutions: Substitutions on the benzopyran portion of the chromene ring also heavily modulate bioactivity.

Position C6: In related chromene structures, the C6 position has been identified as tolerant to a variety of functional groups, including alkyls and halogens. For instance, in a series of ethyl 2-amino-4H-chromene-3-carboxylate analogs, replacing a bromo group at C6 with different alkyl groups was found to be permissible, indicating that this position can be modified to fine-tune activity. nih.gov

Position C7: General SAR studies on chromenes have revealed that substitutions at the C7 position can have a pronounced effect. Electron-donating groups (like hydroxyl or methoxy) at this position tend to enhance pharmacological activity, whereas electron-withdrawing groups can lead to a decrease in activity. nih.gov

The table below summarizes the influence of various substituents on the biological activity of the chromene scaffold based on findings from related analogs.

| Position | Substituent Type | Impact on Biological Activity | Reference |

| C4 | Aryl groups | Often essential for cytotoxic activity in many chromene series. | nih.govnih.gov |

| C4 | Alkyl groups (e.g., Ethyl) | Affects steric and electronic profile, modulating binding affinity. | nih.gov |

| C6 | Bromo, various alkyl groups | Position is tolerant to substitution; modifications can fine-tune potency. | nih.gov |

| C7 | Electron-donating groups | Generally enhances pharmacological activity. | nih.gov |

| C7 | Electron-withdrawing groups | Tends to decrease pharmacological activity. | nih.gov |

Role of the Carbonitrile Group in Activity Modulation

The carbonitrile (cyano) group at the C3 position is a key functional group that significantly modulates the biological properties of the chromene scaffold. Research has consistently highlighted its importance for various pharmacological effects, particularly cytotoxicity.

Structure-activity relationship studies on different chromene series have identified the 3-cyano group, often in combination with a 2-amino or 2-oxo group, as essential for potent cytotoxic activity. nih.gov This group is a strong electron-withdrawing moiety and a hydrogen bond acceptor, which can be critical for interactions with biological targets. In the class of 2-amino-4H-chromenes, the presence of a nitrile or an ester function at the C3 position is a known feature of compounds with pro-apoptotic activity against various tumor cells. researchgate.net The replacement of the carbonitrile group with other functionalities, such as a carboxamide, can lead to significant changes in the biological profile, underscoring its role in activity modulation. researchgate.net

Influence of the Chromene Ring System

The chromene ring system, a fusion of a benzene (B151609) ring and a pyran ring, is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net It is a core component of many natural products, including alkaloids, flavonoids, and tocopherols, and is recognized for its diverse pharmacological properties. nih.govresearchgate.net

The key attributes of the chromene ring system that contribute to its biological importance include:

Structural Rigidity and Planarity: The fused ring system provides a rigid and relatively planar backbone, which can pre-organize the appended functional groups for optimal interaction with target biomolecules.

Lipophilicity: The benzopyran structure imparts a significant degree of lipophilicity to the molecule. researchgate.netresearchgate.net This property is crucial for its ability to penetrate cell membranes and reach intracellular targets, thereby enhancing the druggability of the compound. researchgate.net

Versatile Scaffold: The chromene nucleus is a versatile template that allows for structural modifications at various positions (C2, C3, C4, and on the aromatic ring). nih.gov This synthetic tractability has enabled the development of large libraries of chromene derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net

The inherent properties of the chromene skeleton make it an ideal starting point for the design of novel therapeutic agents. researchgate.net

Correlation between Electronic Properties (DFT-derived) and Biological Activities

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules and correlate them with their biological activity. rsc.org By calculating various quantum chemical descriptors, researchers can gain insights into a molecule's reactivity, stability, and potential interaction with biological targets.

Key DFT-derived parameters used in these correlations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap (Egap) is an indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.org For chromene derivatives, a lower band gap has been associated with increased reactivity and potentially enhanced biological activity. rsc.orgrsc.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on a molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. informaticsjournals.co.inresearchgate.net This information is vital for predicting how a molecule will interact with a receptor's binding site through non-covalent interactions like hydrogen bonds.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity provide a quantitative measure of a molecule's reactivity and stability. rsc.orginformaticsjournals.co.in Studies on chromene derivatives have shown that compounds with lower hardness and higher softness values, often corresponding to a smaller HOMO-LUMO gap, tend to be more reactive. rsc.orgrsc.org

The table below lists some DFT-derived parameters and their general correlation with the biological activity of chromene analogs.

| DFT Parameter | Description | Correlation with Biological Activity | Reference |

| HOMO-LUMO Energy Gap (Egap) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often correlates with higher chemical reactivity and potentially greater biological activity. | rsc.orgrsc.org |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Lower hardness is associated with higher reactivity. | rsc.orgrsc.org |

| Chemical Softness (S) | The reciprocal of hardness. | Higher softness is associated with higher reactivity. | rsc.orgrsc.org |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface. | Identifies nucleophilic and electrophilic sites crucial for receptor binding interactions. | informaticsjournals.co.inresearchgate.net |

These computational studies help in understanding the underlying electronic basis of a compound's activity and guide the rational design of new, more potent analogs. rsc.org

Comparative SAR Studies of Chromene Analogs

Comparative SAR studies are essential for understanding how subtle structural modifications across a series of related compounds affect their biological activity. By systematically altering functional groups on the chromene scaffold, researchers can identify the key determinants of potency and selectivity.

One notable comparative study focused on analogs of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), a compound structurally related to the 2-oxo-chromene series that acts as an antagonist for anti-apoptotic Bcl-2 proteins. nih.gov Key findings from this and similar studies include:

Impact of C6-Substituent: The study on HA 14-1 analogs revealed that the 6-bromo substituent was not essential for bioactivity. It could be replaced by a variety of alkyl groups without loss of function, indicating that this position is a suitable site for modification to improve properties like solubility or metabolic stability. nih.gov

Correlation of Binding and Cytotoxicity: A positive correlation was observed between the binding affinities of the analogs to anti-apoptotic proteins (Bcl-2, Bcl-XL) and their in vitro cytotoxicity. This provides strong evidence that these proteins are the primary cellular targets for this class of chromenes. nih.gov

C4-Substituent: In other chromene series, replacing the substituent at the C4 position, for example, from a phenyl group to other aryl moieties with different electronic properties (e.g., chlorophenyl, methoxyphenyl), resulted in significant variations in anticancer and antimicrobial activities. nih.gov This highlights the sensitivity of the biological activity to the nature of the C4 substituent.

Research Applications Beyond Direct Biological/medicinal Use

Applications in Materials Science

The distinct electronic and photophysical characteristics of 4-ethyl-2-oxo-2H-chromene-3-carbonitrile make it a valuable component in the development of advanced materials.

Fluorescent Dyes and Optical Properties

Coumarin (B35378) derivatives, including this compound, are well-regarded for their fluorescent properties and are utilized as dyes. rsc.orgislandarchives.ca These compounds are known to exhibit significant optical properties, which can be fine-tuned by introducing different functional groups. For instance, the synthesis of vinyl-2H-chromene-3-carbonitriles through Knoevenagel condensation has been shown to result in compounds with enhanced optical characteristics suitable for dye applications. researchgate.net The inherent fluorescence of the chromene core makes these compounds valuable as fluorescent markers and optical brighteners. rsc.org

Liquid Crystals and Organic Semiconductors

The structural framework of chromene derivatives provides a basis for the design of novel liquid crystals and organic semiconductors. The rigid, planar structure of the chromene ring system is a key feature that can promote the formation of ordered phases, a prerequisite for liquid crystalline behavior. While specific studies on this compound in this exact context are not prevalent, the broader class of chromene derivatives is investigated for these applications due to their electronic properties.

Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems, such as chromene derivatives, are of great interest for their non-linear optical (NLO) properties. nih.gov These properties are crucial for applications in optical switching and other photonic devices. nih.gov Research into chromene derivatives has revealed that their molecular structure allows for intramolecular charge transfer (ICT), electron delocalization, and significant polarizability and hyperpolarizability, all of which are key determinants of NLO activity. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of various chromene derivatives, suggesting their potential for use in advanced NLO materials. nih.govrsc.orgresearchgate.net

Use as Versatile Synthetic Intermediates in Organic Synthesis

Beyond its direct applications, this compound and related chromene structures serve as valuable building blocks in organic synthesis. The reactivity of the chromene core and its substituents allows for the construction of more complex molecules. For example, 2-imino-2H-chromene-3-carbonitrile derivatives can be synthesized through reactions involving salicylic (B10762653) aldehydes and malononitrile (B47326), and these can be further transformed into various heterocyclic-fused chromenes. mdpi.com The versatility of chromenes as synthetic intermediates is highlighted by their use in the preparation of a wide array of derivatives, including those with pyrazole (B372694) and triazole moieties. researchgate.net The development of efficient, one-pot, multi-component reactions has further expanded the utility of chromenes in synthesizing diverse and complex molecular architectures. sharif.edu

Agrochemical Applications (General Chromene Derivatives)

The chromene scaffold is a recognized "privileged structure" in medicinal chemistry and has also found applications in the agrochemical sector. ijpsjournal.com Chromene derivatives have been investigated for their potential as biodegradable agrochemicals. rsc.orgijpsjournal.com The biological activity of these compounds extends to pesticidal effects, with some 2H-chromene derivatives showing promise by disrupting the hormonal systems of insects. trea.com This makes them a target for the development of new and potentially more environmentally friendly crop protection agents.

Pigment Production (General Chromene Derivatives)

Historically and in modern applications, chromene derivatives are utilized as pigments. rsc.orgijpsjournal.comresearchgate.net Their inherent color and stability make them suitable for various industrial uses, including in cosmetics and dyes. rsc.orgraco.cat The synthesis of azo dyes based on chromene moieties demonstrates their role in creating a range of colors for dyeing fabrics like cellulose (B213188) and nylon. researchgate.net Fungi are also a source of pigments, and some produce colored compounds, though not specifically this compound. mdpi.com

Interactive Data Table of Research Findings

| Application Area | Specific Use | Key Findings | Relevant Compound Class |

| Materials Science | Fluorescent Dyes | Exhibit significant optical properties and fluorescence. rsc.orgislandarchives.caresearchgate.net | Chromene Derivatives |

| Materials Science | Non-Linear Optical (NLO) Materials | Possess intramolecular charge transfer and high hyperpolarizability. nih.govrsc.orgresearchgate.net | Chromene Derivatives |

| Organic Synthesis | Synthetic Intermediates | Serve as building blocks for complex heterocyclic compounds. mdpi.comresearchgate.netsharif.edu | Chromene Derivatives |

| Agrochemicals | Biodegradable Pesticides | Show potential as insecticidal agents. rsc.orgijpsjournal.comtrea.com | Chromene Derivatives |

| Industrial Chemicals | Pigments | Used in the production of dyes for textiles and other materials. rsc.orgijpsjournal.comresearchgate.netresearchgate.net | Chromene Derivatives |

Anticorrosion Lubricants, Paints, and Coatings (for relevant analogs)

Chromene and its related coumarin derivatives, which are structural analogs of this compound, have garnered significant interest for their potential applications in the formulation of anticorrosion agents. These compounds are explored as corrosion inhibitors for various metals and alloys in aggressive acidic and saline environments. Their effectiveness stems from their molecular structure, which typically includes a planar benzopyrone core, heteroatoms (like oxygen and sometimes nitrogen), and π-electrons from the aromatic ring. ajchem-a.com These features facilitate the adsorption of the molecules onto the metal surface, creating a protective barrier that mitigates corrosive attacks. nih.govresearchgate.net

The mechanism of inhibition is primarily based on the adsorption of the organic molecules on the metal surface. nih.gov This adsorption can occur through physical (physisorption) or chemical (chemisorption) interactions, or a combination of both. researchgate.net The process forms a film that isolates the metal from the corrosive medium. researchgate.net The presence of electron-donating groups, such as hydroxyl (-OH) or alkoxy (-OR) groups, in the coumarin structure can enhance the inhibition efficiency by increasing the electron density on the molecule, thereby promoting its adsorption onto the metal surface. uin-alauddin.ac.id Studies have shown that the adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.govresearchgate.net

Research has demonstrated that the inhibition efficiency of these derivatives is dependent on their concentration, the temperature, and the nature of the corrosive environment. ajchem-a.comnih.gov For instance, the efficiency of 2-(coumarin-4-yloxy)acetohydrazide on mild steel in a hydrochloric acid solution was found to increase with concentration, reaching up to 94.7%, but decrease with a rise in temperature, which is characteristic of physisorption. nih.gov Conversely, other studies on chromene derivatives have noted effective inhibition even at elevated temperatures, suggesting a more dominant chemical adsorption process. researchgate.netresearchgate.net

The protective layer formed by these inhibitor molecules has been visualized and confirmed through surface analysis techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM). ajchem-a.comresearchgate.net AFM analysis has shown a decrease in surface roughness of the metal after the application of the inhibitor, while SEM images reveal a smoother, less damaged surface compared to the corroded blank samples. ajchem-a.comresearchgate.net

Detailed findings from various studies on the anticorrosion properties of relevant coumarin and chromene analogs are summarized below.

Table 1: Corrosion Inhibition Efficiency of Various Coumarin and Chromene Analogs

Table 2: Mentioned Chemical Compounds

Future Research Directions and Challenges

Development of Novel and Green Synthetic Routes

The synthesis of coumarin (B35378) derivatives, including 4-ethyl-2-oxo-2H-chromene-3-carbonitrile, has traditionally relied on methods that may not align with the principles of green chemistry. A significant future direction lies in the development of environmentally benign and efficient synthetic protocols.

Key Objectives:

Utilization of Green Catalysts: Research is moving towards employing sustainable and recyclable catalysts. For instance, studies on related 2-amino-4H-chromene-3-carbonitrile derivatives have shown the efficacy of pyridine-2-carboxylic acid (P2CA) as a reusable, metal-free catalyst in aqueous media, achieving high yields and demonstrating excellent green metrics like high Atom Economy (AE) and a low E-factor. nih.gov Future work should focus on adapting such catalysts for the synthesis of 2-oxo-coumarin-3-carbonitriles.

Eco-Friendly Solvents: The use of water, ethanol (B145695), or water-ethanol mixtures as reaction solvents is a key aspect of green synthesis, reducing reliance on volatile organic compounds. nih.gov

Energy-Efficient Methods: Exploring energy sources like microwave irradiation or ultrasound could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.netchemicalbook.com

One-Pot, Multicomponent Reactions: Designing one-pot syntheses, where multiple reaction steps are carried out in a single vessel, improves efficiency, reduces waste, and simplifies purification processes. nih.govresearchgate.net

The development of such novel routes is essential for making the synthesis of these compounds more sustainable and scalable for potential industrial applications. nih.gov

In-depth Mechanistic Investigations of Biological Activities at a Molecular Level

While various chromene derivatives have shown a wide spectrum of biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. For this compound, future research must prioritize elucidating how it interacts with biological systems.

Areas for Investigation:

Target Identification: Identifying the specific enzymes, receptors, or signaling pathways that the compound modulates is crucial. For example, related chromene derivatives have been investigated as potential inhibitors of enzymes like EGFR, MMP-2, and Carbonic anhydrase CAII. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and observing the effects on biological activity can help identify the key functional groups responsible for its effects. nih.gov

Elucidation of Reaction Mechanisms: For compounds that act via chemical reactions, like the ring-opening of the coumarin lactone, understanding the precise mechanism is vital. Studies on the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with nucleophiles like hydrazine (B178648) hydrate (B1144303) have shown that the pyran-2-one ring can undergo ring-opening, leading to different products than initially expected. nih.govresearchgate.netnih.gov This reactivity needs to be thoroughly investigated for the carbonitrile derivative.

A comprehensive mechanistic understanding is a prerequisite for the rational design of more potent and selective analogs and for predicting potential off-target effects.

Exploration of New Application Areas for the Compound and its Derivatives

The versatile structure of the coumarin scaffold suggests that this compound and its derivatives could find applications in diverse fields beyond their currently known biological activities.

Potential New Applications:

Materials Science: Chromene derivatives have been utilized as raw materials for dyes and pigments. researchgate.net Future work could explore the optical and electronic properties of this compound for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes.

Agrochemicals: Coumarins are known to act as plant growth regulators. mdpi.com The specific structure of the title compound could be evaluated for potential herbicidal or pesticidal properties.

Pharmacology: Building on the known anticancer, anti-inflammatory, and antimicrobial properties of the broader coumarin class, derivatives of this compound could be synthesized and screened against a wide range of therapeutic targets. nih.govmdpi.com The concept of molecular hybridization, where the coumarin core is linked to other pharmacologically active moieties (like sulfonamides), has proven effective in creating potent anticancer candidates. nih.gov

Systematic screening and derivatization are key strategies to unlock the full potential of this compound in various technological and medicinal fields.

Advanced Computational Modeling for Precise Property Prediction and Reaction Pathway Elucidation

Computational chemistry offers powerful tools to accelerate research and reduce the need for expensive and time-consuming laboratory experiments. Applying these methods to this compound can provide invaluable insights.

Computational Approaches:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to predict molecular properties such as electronic structure, reactivity, and spectral characteristics. This can help in understanding the compound's stability and potential reaction pathways.

Molecular Docking: To investigate biological activity, molecular docking simulations can predict how the compound binds to the active site of a specific protein target. This is a crucial step in rational drug design and has been used to study how similar molecules target enzymes like acetylcholinesterase. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity, enabling the prediction of the potency of new, unsynthesized compounds. mdpi.com

Conformational Analysis: Computational studies can determine the preferred three-dimensional shapes (conformations) of the molecule, which is critical for its interaction with biological targets. Such studies have been performed on related 2-oxo-2H-chromene-3-carboxylates. researchgate.net

Integrating computational modeling with experimental work will enable a more efficient and targeted approach to both understanding the fundamental properties of this compound and designing its future applications.

Design and Synthesis of Highly Selective and Potent Analogs for Specific Research Targets

A major challenge and a significant area for future research is the design and synthesis of analogs of this compound that exhibit high potency and selectivity for a single biological target.

Strategies for Analog Design:

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can lead to improved potency or modified pharmacokinetic properties.

Scaffold Hopping: Using the core coumarin structure as a starting point to design novel heterocyclic systems that maintain the key pharmacophoric features.

Fragment-Based and Structure-Based Design: Utilizing information from X-ray crystallography or NMR spectroscopy of the target protein bound to a ligand to design new analogs that fit more perfectly into the binding site.

Convergent Synthesis: Developing robust and flexible synthetic routes that allow for the easy introduction of diverse substituents onto the coumarin scaffold, facilitating the creation of a library of analogs for screening. nih.gov

The synthesis of such analogs, guided by SAR and computational studies, is essential for developing compounds that can serve as precise tools for chemical biology research or as leads for new therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-ethyl-2-oxo-2H-chromene-3-carbonitrile and its derivatives?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where substituted salicylaldehydes react with ethyl cyanoacetate in the presence of a base (e.g., piperidine) under reflux conditions . For derivatives, tandem reactions like Knoevenagel-Michael are employed using phenylglyoxal and barbituric acid derivatives to introduce functional groups at the 3-position .

- Key Reaction Conditions :

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Ethyl cyanoacetate, piperidine, ethanol, 80°C | 65–75 | |

| Tandem Knoevenagel-Michael | Phenylglyoxal, 1,3-dimethylbarbituric acid | 50–60 |

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR/IR : Assign carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups via IR. ¹H NMR resolves ethyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks (e.g., C–H···O/N interactions) . WinGX integrates data processing for accurate unit-cell parameter determination .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in substituents) be resolved?

- Methodological Answer : Multi-method refinement in SHELXL (e.g., PART, EXTI commands) addresses positional disorder. Hydrogen-bonding patterns are analyzed using graph set theory (e.g., Etter’s rules) to identify robust supramolecular motifs . For example, intramolecular O–H···N bonds stabilize tautomeric forms, which can be validated via DFT calculations .

Q. What strategies optimize enantioselectivity in derivatives to minimize tautomerism?